molecular formula C10H16N2 B1423125 N-(2,2-dimethylpropyl)pyridin-3-amine CAS No. 1250946-71-4

N-(2,2-dimethylpropyl)pyridin-3-amine

Cat. No.: B1423125
CAS No.: 1250946-71-4
M. Wt: 164.25 g/mol
InChI Key: GNYFTORFAKIQDR-UHFFFAOYSA-N
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Description

N-(2,2-dimethylpropyl)pyridin-3-amine: is a chemical compound that belongs to the family of pyridine amines. It is also known by its IUPAC name, N-neopentyl-3-pyridinamine . This compound is characterized by its molecular formula C10H16N2 and a molecular weight of 164.25 g/mol . It is a colorless liquid with a strong odor and is commonly used as a nitrification inhibitor in agriculture.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethylpropyl)pyridin-3-amine typically involves the reaction of 3-aminopyridine with 2,2-dimethylpropyl bromide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethylpropyl)pyridin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,2-dimethylpropyl)pyridin-3-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(2,2-dimethylpropyl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes involved in nitrification. The compound inhibits the activity of these enzymes, thereby reducing the conversion of ammonia to nitrate in the soil. This inhibition helps to retain nitrogen in the soil in a form that is more readily available to plants, improving agricultural productivity .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-dimethylpropyl)pyridin-2-amine
  • N-(2,2-dimethylpropyl)pyridin-4-amine
  • N-(2,2-dimethylpropyl)pyridin-3-amine derivatives

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it has a higher efficacy as a nitrification inhibitor and exhibits different reactivity patterns in chemical reactions .

Properties

IUPAC Name

N-(2,2-dimethylpropyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-10(2,3)8-12-9-5-4-6-11-7-9/h4-7,12H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYFTORFAKIQDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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